tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate
Description
tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a pyridinyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-2-pyridin-3-ylethyl)carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10(13)9-5-4-6-14-7-9/h4-7,10H,8,13H2,1-3H3,(H,15,16) |
InChI Key |
PDPUDUGJAKEXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CN=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridinyl derivative. One common method includes the use of tert-butyl carbamate and 2-amino-2-(pyridin-3-yl)ethanol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate can undergo oxidation reactions, particularly at the amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: It can participate in substitution reactions, especially at the pyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for investigating the behavior of carbamates in biological systems .
Medicine: It is explored for its potential to inhibit specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can occur through covalent modification or reversible binding, depending on the enzyme and the specific conditions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate with a hydroxyethyl group instead of a pyridinyl group.
tert-Butyl N-(2-pyridinyl)carbamate: A compound with a similar pyridinyl group but different substitution pattern.
Uniqueness: tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate is unique due to its combination of a tert-butyl group, an amino group, and a pyridinyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
